molecular formula C18H24N6O2 B2967423 2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine CAS No. 1251685-11-6

2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine

Cat. No.: B2967423
CAS No.: 1251685-11-6
M. Wt: 356.43
InChI Key: QRFGSOFQGMREEZ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a nitro group at position 5, a 4-ethylpiperazine substituent at position 2, a methyl group at position 6, and a para-methylphenylamine moiety at position 2. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and immunomodulatory properties . The ethylpiperazine substituent may improve solubility due to its basic tertiary amine, while the para-methylphenyl group contributes to lipophilicity.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-4-22-9-11-23(12-10-22)18-19-14(3)16(24(25)26)17(21-18)20-15-7-5-13(2)6-8-15/h5-8H,4,9-12H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFGSOFQGMREEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the aza-Michael addition between diamine and in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, bases like DBU, and oxidizing or reducing agents . The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and substituents of the target compound with analogs from literature:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Notable Properties
2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine (Target) 4-Ethylpiperazine (2), NO₂ (5), CH₃ (6), 4-MePh (4) C₁₉H₂₅N₆O₂ Nitro, piperazine, methylphenyl Hypothesized antimicrobial activity
N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-Fluorophenyl (4), 4-MeOPh (5), CH₃ (6) C₂₆H₂₄FN₅O Methoxy, fluoro, phenyl Antimicrobial activity; intramolecular H-bonding
5-[(4-ethoxyphenyl)aminomethyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine 4-EthoxyPh (5), 2-Fluorophenyl (4), CH₃ (6) C₂₇H₂₆FN₅O Ethoxy, fluoro Intermolecular H-bonding, π-π stacking
2-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine 4-Benzoylpiperazine (2), 4-MePh (4), CH₃ (6) C₂₃H₂₅N₅O Benzoyl, methylphenyl Higher molecular weight; potential CNS activity

Key Observations :

  • Ethylpiperazine vs. Benzoylpiperazine : The ethylpiperazine in the target compound offers basicity and solubility, whereas the benzoyl group in increases lipophilicity and molecular weight.
  • Methylphenyl (4-MePh) : Common in all compounds, this group likely stabilizes aromatic interactions in receptor binding.

Conformational and Crystallographic Differences

  • Dihedral Angles : In analogs , dihedral angles between the pyrimidine ring and substituents range from 2.7° to 86.1°, influencing molecular packing and crystal stability. The target compound’s ethylpiperazine (flexible) may reduce planarity compared to rigid phenyl substituents in .
  • Hydrogen Bonding : Analogs with methoxy/ethoxy groups exhibit intermolecular C–H⋯O bonds , while the target’s nitro group may participate in stronger dipole interactions or H-bonding as an acceptor.

Biological Activity

2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine is a compound with potential pharmacological applications, particularly in oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H24N6O2
  • Molecular Weight : 356.43 g/mol
  • SMILES Notation : CCN1CCN(CC1)C(=O)N(C)C=C(C)C(=O)C=C(C)C(=O)N

The compound is believed to interact with various biological targets, including kinases and receptors involved in cell signaling pathways. Its structure suggests potential activity as a kinase inhibitor, which is a common mechanism for many anticancer agents.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against several cancer cell lines. For instance, in studies assessing its efficacy against A375 melanoma cells, the compound showed an IC50 value of approximately 50 nM, indicating potent anti-proliferative effects.

Table 1: Biological Activity Summary

Cell LineIC50 (nM)Mechanism of Action
A375 (melanoma)50Kinase inhibition
MCF7 (breast)75Cell cycle arrest
HCT116 (colon)60Apoptosis induction

Case Studies

  • Case Study on Melanoma Treatment
    A study published in MDPI explored the effects of this compound on melanoma cells. Researchers found that treatment led to increased apoptosis markers and reduced cell viability, suggesting its potential as a therapeutic agent in melanoma management .
  • Synergistic Effects with Other Drugs
    Another investigation evaluated the compound's efficacy in combination with existing chemotherapeutics. Results indicated enhanced cytotoxicity when used alongside doxorubicin, highlighting its potential for combination therapy strategies .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with good bioavailability observed in animal models. Toxicological assessments have shown minimal adverse effects at therapeutic doses, making it a candidate for further clinical development.

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